molecular formula C6HCl4NO2 B133863 3,4,5,6-Tetrachloropyridine-2-carboxylic acid CAS No. 10469-09-7

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Cat. No.: B133863
CAS No.: 10469-09-7
M. Wt: 260.9 g/mol
InChI Key: GXFRQLQUKBSYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid typically involves the diazotization of waste residues generated during the production of picloram, followed by chlorination. The process begins with the addition of nitrite for diazotization in the presence of a strong acid and an inert diluent. Subsequently, a chlorine substituting agent is added to carry out the chlorination reaction . The reaction conditions vary depending on the position of the amino groups, with diazotization temperatures ranging from 0 to 25°C .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of waste residues from picloram production. This method not only provides a cost-effective route but also helps in reducing waste emissions . The final product obtained through this process has an effective content higher than 95%, meeting the requirements for industrial applications .

Scientific Research Applications

Organic Synthesis

3,4,5,6-Tetrachloropyridine-2-carboxylic acid is widely used as a building block in organic synthesis. Its chlorinated structure makes it a versatile intermediate in the synthesis of complex molecules.

  • Reactivity : The presence of multiple chlorine substituents enhances its reactivity in nucleophilic substitution reactions and cross-coupling reactions, such as Suzuki-Miyaura reactions. This allows for the formation of various aryl derivatives which are crucial in the development of new organic compounds .

Pharmaceutical Applications

The compound plays a significant role in the pharmaceutical industry:

  • Active Pharmaceutical Ingredients (APIs) : It is utilized in the synthesis of several APIs due to its ability to undergo functionalization. For example, derivatives of this compound have been explored for their potential therapeutic effects against various diseases .
  • Case Study : In a study on the synthesis of 2-Aryl-3,4,5,6-tetrachloropyridines, researchers demonstrated how this compound can be transformed into more complex structures that exhibit biological activity .

Agricultural Chemistry

This compound is also significant in the field of agriculture:

  • Herbicides : It serves as an intermediate in the production of herbicides like Picloram (4-amino-3,5,6-trichloropicolinic acid), which is effective against broadleaf weeds. This application highlights its importance in agricultural pest management strategies .
  • Environmental Impact : Research has indicated that chlorinated pyridines can be persistent environmental contaminants; thus, understanding their behavior and degradation pathways is crucial for environmental safety .

Dyestuff Production

The compound is utilized in the production of dyes and pigments:

  • Colorants : Its chlorinated structure allows it to be used as a key intermediate in synthesizing various colorants used in textiles and coatings. The stability and vibrancy of the colors produced from these derivatives are essential for industrial applications .

Data Summary Table

Application AreaSpecific UsesNotes
Organic SynthesisIntermediate for complex moleculesKey in nucleophilic substitutions
PharmaceuticalsSynthesis of APIsPotential therapeutic effects
Agricultural ChemistryHerbicide production (e.g., Picloram)Effective against broadleaf weeds
Dyestuff ProductionKey intermediate for dyesProduces stable and vibrant colors
Safety ConsiderationsToxicity risksRequires proper handling protocols

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid involves its interaction with molecular targets through nucleophilic substitution reactions. The chlorine atoms on the pyridine ring make it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial in its role as an intermediate in the synthesis of pharmaceuticals and dyes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3,4,5,6-Tetrachloropyridine-2-carboxylic acid include 3,4,5,6-tetrafluoropyridine-2-carboxylic acid and 3,5-dichloro-4,6-difluoropyridine-2-carboxylic acid . These compounds share structural similarities but differ in their halogen substituents.

Uniqueness: The uniqueness of this compound lies in its high reactivity due to the presence of multiple chlorine atoms. This makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and dyestuff industries .

Biological Activity

3,4,5,6-Tetrachloropyridine-2-carboxylic acid (TCPCA) is a chlorinated pyridine derivative that has garnered attention for its biological activity, particularly in the context of herbicidal applications. This compound is primarily known as an intermediate in the synthesis of picloram, a systemic herbicide effective against a variety of broadleaf weeds. This article explores the biological activity of TCPCA, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₆HCl₄NO₂
  • Molecular Weight: 260.88 g/mol
  • Melting Point: 171°C to 173°C
  • Solubility: Soluble in DMSO and methanol; insoluble in water.

Synthesis:
TCPCA is synthesized through a multi-step process involving the chlorination of pyridine derivatives. The preparation method often utilizes waste materials from picloram production, enhancing sustainability by reducing waste emissions .

TCPCA exhibits biological activity primarily through its role as a precursor to picloram. The herbicidal action of TCPCA and its derivatives is attributed to their ability to disrupt plant growth by interfering with hormonal pathways:

  • Auxin Mimicry: TCPCA acts as an auxin mimic, leading to uncontrolled cell growth and division in target plants.
  • Inhibition of Photosynthesis: Some studies suggest that TCPCA may interfere with photosynthetic processes, although the exact mechanisms remain under investigation.

Herbicidal Activity

TCPCA's primary application is as a herbicide. It is particularly effective against broadleaf weeds due to its selective toxicity profile:

Weed Type Effectiveness Mechanism
Broadleaf WeedsHighAuxin-like effects
GrassesLowSelective inhibition

Toxicity Profiles

The toxicity of TCPCA has been evaluated in various studies:

  • Acute toxicity studies indicate that TCPCA has low toxicity to mammals but can be harmful to aquatic organisms.
  • Chronic exposure may lead to endocrine disruption in non-target species.

Case Studies

  • Herbicidal Efficacy against Datura stramonium:
    A study demonstrated that TCPCA effectively controlled Datura stramonium populations when applied at specific growth stages. The compound's ability to mimic auxins led to abnormal growth patterns in treated plants .
  • Aquatic Toxicity Assessment:
    Research indicated that TCPCA exhibited moderate toxicity to fish species, raising concerns about its environmental impact. The study highlighted the need for careful management of runoff from agricultural fields treated with TCPCA-based herbicides .
  • Synthesis and Application in Organic Chemistry:
    TCPCA has been utilized as a building block in organic synthesis, particularly in the development of more complex chlorinated compounds used in pharmaceuticals and dyes . Its reactivity under various conditions makes it a valuable intermediate.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, and how are they determined experimentally?

The compound (CAS 10469-09-7) has a molecular formula of C₆HCl₄NO₂ and a molecular weight of 260.89 g/mol. Its melting point is reported as 210–214°C, determined via differential scanning calorimetry (DSC) or capillary melting point apparatus . Henry’s Law constants, critical for environmental fate studies, vary across methodologies: Zhang et al. (2010) reported values ranging from 2.4 to 4.1×10⁴, highlighting the need for standardized measurement protocols (e.g., gas-stripping or equilibrium partitioning in closed systems) . Solubility in water and organic solvents can be assessed using shake-flask or HPLC methods, though specific data gaps exist.

Q. What synthetic routes are commonly employed for the preparation of this compound?

A primary synthesis route involves the chlorination of pyridine derivatives. For example, pentachloropyridine (CAS 2176-62-7) serves as a key upstream precursor, undergoing selective hydrolysis or carboxylation at the 2-position. Reaction conditions (e.g., temperature, catalysts like Pd/Cu) and solvent systems (e.g., DMF, toluene) must be optimized to minimize byproducts such as 3,4,5,6-tetrachloropicolinonitrile . Post-synthesis purification typically employs recrystallization from polar aprotic solvents or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water mobile phases .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves chlorine-induced splitting patterns.
    • Mass Spectrometry (MS): ESI-MS in negative ion mode confirms the molecular ion peak at m/z 260.89 .
    • X-ray Crystallography: Single-crystal XRD (e.g., as in Erbium coordination complexes) provides bond-length and stereochemical data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Henry’s Law constants for this compound?

Discrepancies in Henry’s Law constants (e.g., 3.7×10³ vs. 4.1×10⁴ in Zhang et al. (2010)) arise from experimental variables such as temperature, pH, and co-solvents . To reconcile these:

Standardize Conditions: Conduct measurements at 25°C and neutral pH.

Validate Methods: Compare gas-stripping (dynamic) vs. equilibrium partitioning (static) techniques.

Computational Modeling: Use software like COSMOtherm to predict phase partitioning based on molecular descriptors.

Q. What mechanistic insights exist regarding its role in coordination chemistry?

The compound acts as a polydentate ligand in lanthanide complexes (e.g., Erbium), where the carboxylate and pyridyl nitrogen participate in bonding. Studies show μ₂- or μ₃-bridging modes, influencing magnetic and luminescent properties. Crystallographic data (e.g., bond angles in [Er(H₂O)₇(tcph)]) reveal distortion due to steric effects from chlorine substituents . Advanced studies should explore ligand substitution kinetics using stopped-flow spectrophotometry or DFT calculations.

Q. How does chlorination pattern affect reactivity in cross-coupling reactions?

The tetra-chlorinated pyridine core exhibits electron-deficient behavior, enabling Suzuki-Miyaura or Ullmann couplings at the 2-carboxyl position. However, steric hindrance from Cl substituents at 3,4,5,6-positions can reduce catalytic efficiency. Methodological optimizations include:

  • Catalyst Screening: Pd(PPh₃)₄ or CuI/1,10-phenanthroline for C–N bond formation.
  • Solvent Effects: Use DMF or THF to enhance solubility of aryl boronic acids .

Q. What strategies mitigate degradation during long-term stability studies?

  • Storage Conditions: Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photolysis.
  • Degradation Pathways: Hydrolysis of the carboxyl group or dechlorination may occur. Monitor via accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products .

Q. Methodological Considerations Table

ParameterRecommended TechniqueKey References
Melting PointDifferential Scanning Calorimetry (DSC)
Henry’s Law ConstantGas-Stripping/Equilibrium Partitioning
Purity AnalysisHPLC-UV (C18, ACN/H₂O)
Structural ElucidationX-ray Crystallography/NMR/MS
Stability MonitoringLC-MS under Accelerated Conditions

Properties

IUPAC Name

3,4,5,6-tetrachloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFRQLQUKBSYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044509
Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10469-09-7
Record name Tetrachloropicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10469-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010469097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-tetrachloropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5,6-TETRACHLOROPYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9ZN8AB09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4,5,6-Tetrachloropyridine-2-carboxylic acid
3,4,5,6-Tetrachloropyridine-2-carboxylic acid
3,4,5,6-Tetrachloropyridine-2-carboxylic acid
3,4,5,6-Tetrachloropyridine-2-carboxylic acid
3,4,5,6-Tetrachloropyridine-2-carboxylic acid
3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.